molecular formula C19H17BrN4O2S B11168470 2-{[(4-bromophenyl)acetyl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

2-{[(4-bromophenyl)acetyl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B11168470
M. Wt: 445.3 g/mol
InChI Key: LLVIUFNTJKUWKC-UHFFFAOYSA-N
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Description

2-{[(4-bromophenyl)acetyl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a bromophenyl group, an acetylamino group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-bromophenyl)acetyl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps. One common method starts with the reaction of 4-bromophenylacetic acid with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) to form the intermediate 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine . This intermediate is then acylated with an appropriate acid chloride, such as methyl 4-(chlorocarbonyl)benzoate, to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-bromophenyl)acetyl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[(4-bromophenyl)acetyl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of key enzymes involved in metabolic pathways.

    Interacting with DNA: Intercalating into DNA and disrupting its replication and transcription processes.

    Modulating Receptor Activity: Binding to specific receptors on cell surfaces and altering their signaling pathways.

Comparison with Similar Compounds

2-{[(4-bromophenyl)acetyl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H17BrN4O2S

Molecular Weight

445.3 g/mol

IUPAC Name

2-[[2-(4-bromophenyl)acetyl]amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C19H17BrN4O2S/c1-2-17-23-24-19(27-17)22-18(26)14-5-3-4-6-15(14)21-16(25)11-12-7-9-13(20)10-8-12/h3-10H,2,11H2,1H3,(H,21,25)(H,22,24,26)

InChI Key

LLVIUFNTJKUWKC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC=CC=C2NC(=O)CC3=CC=C(C=C3)Br

Origin of Product

United States

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